molecular formula C10H11NO3 B8664352 N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No. B8664352
M. Wt: 193.20 g/mol
InChI Key: KOFJBEHYDWRMNH-UHFFFAOYSA-N
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Patent
US04115407

Procedure details

A solution of 140 g (2.02 mole) of hydroxylamine hydrochloride in 630 ml of water, contained in a 3-l Erlenmeyer flask, was treated with 560 ml of 10% NaOH, and a solution of 250 g (1.40 mole) of 6-methoxy-4-chromanone in 560 ml of ethanol, all with rapid stirring. The reaction mixture was heated to boiling over 15 min., and continued to boil for 5 min. The mixture was stirred rapidly at room temperature for 3 hrs., refrigerated overnight and filtered. A white crystalline solid was washed with 1-l of water and air dried for 3 days; m.p. 120°-121°, Yield: 266 g (99%).
Quantity
140 g
Type
reactant
Reaction Step One
[Compound]
Name
3-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
560 mL
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Name
Quantity
630 mL
Type
solvent
Reaction Step Five
Quantity
560 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[O:14][CH2:13][CH2:12][C:11]2=O>O.C(O)C>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[O:14][CH2:13][CH2:12][C:11]2=[N:2][OH:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
3-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
560 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
COC=1C=C2C(CCOC2=CC1)=O
Step Five
Name
Quantity
630 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
560 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred rapidly at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
WAIT
Type
WAIT
Details
to boil for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
, refrigerated overnight and filtered
Duration
8 (± 8) h
WASH
Type
WASH
Details
A white crystalline solid was washed with 1-l of water and air
CUSTOM
Type
CUSTOM
Details
dried for 3 days
Duration
3 d

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC=1C=C2C(CCOC2=CC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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